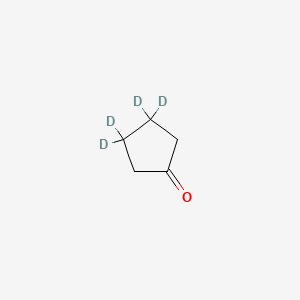

Cyclopentanone-3,3,4,4-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 4 positions. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentanone-3,3,4,4-D4 can be synthesized through the deuteration of cyclopentanone. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of cyclopentanone and deuterium oxide over a deuterium-exchange catalyst in a reactor designed to withstand high pressures and temperatures. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentanone-3,3,4,4-D4 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentanone. These include:

Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentanol-3,3,4,4-D4 using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclopentanol-3,3,4,4-D4.

Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopentanone-3,3,4,4-D4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and rates of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

Industry: Applied in the synthesis of high-density fuels and other specialized chemicals where isotopic labeling is required for analytical purposes.

Wirkmechanismus

The mechanism of action of cyclopentanone-3,3,4,4-D4 involves its interaction with various molecular targets depending on the specific application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which is the change in reaction rate caused by the substitution of hydrogen with deuterium.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

Cyclopentanone: The non-deuterated form, which lacks the isotopic labeling and therefore does not exhibit the kinetic isotope effect.

Cyclohexanone: A six-membered ring ketone with different chemical and physical properties.

Cyclopentenone: A five-membered ring ketone with a double bond, leading to different reactivity and applications.

The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds.

Biologische Aktivität

Cyclopentanone-3,3,4,4-D4 is a deuterated derivative of cyclopentanone, a cyclic ketone known for its diverse biological activities. The incorporation of deuterium atoms can significantly influence the compound's metabolic stability, biological interactions, and overall pharmacological profile. This article explores the biological activity of this compound through various studies and findings.

This compound has the molecular formula C5H8O with deuterium atoms replacing hydrogen at specific positions on the cyclopentane ring. This modification can alter the compound's reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that cyclopentanones exhibit significant anticancer properties. For instance, cyclohexanone analogs have been shown to possess enhanced activity compared to traditional anticancer agents like curcumin . Cyclopentanone derivatives have been associated with apoptosis induction in cancer cells.

- Antimicrobial Properties : Cyclopentanones have demonstrated antimicrobial effects against various pathogens. The structural modifications in this compound may influence its efficacy against bacterial strains.

- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 has been documented in related compounds .

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in PC-3 cells | |

| Antimicrobial | Inhibits growth of Acinetobacter | |

| Anti-inflammatory | Reduces iNOS and COX-2 levels |

Case Studies

- Anticancer Effects : A study conducted on various cyclohexanone analogs revealed that certain derivatives exhibited up to 60-fold increased potency against cancer cell lines compared to curcumin. This suggests that this compound may similarly enhance anticancer activity due to its structural characteristics .

- Microbial Inhibition : Research involving Acinetobacter calcoaceticus demonstrated that cyclohexanones could be metabolically converted to more active compounds. This implies that this compound might also undergo similar transformations leading to enhanced antimicrobial effects .

Detailed Research Findings

Research has shown that the introduction of deuterium into organic compounds can lead to increased metabolic stability and altered pharmacokinetic profiles. For instance:

- Metabolic Stability : Deuterated compounds often show slower rates of metabolism compared to their non-deuterated counterparts. This can result in prolonged action and potentially reduced toxicity .

- Pharmacological Implications : The unique properties of deuterated compounds like this compound may open new avenues for drug development in therapeutic areas such as oncology and infectious diseases.

Eigenschaften

IUPAC Name |

3,3,4,4-tetradeuteriocyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.